molecular formula C17H16FN3O2 B2902081 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1421505-02-3

2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No. B2902081
CAS RN: 1421505-02-3
M. Wt: 313.332
InChI Key: WJITWKMSWVZBLS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as an N-methylpyrazole derivative and has been studied extensively for its ability to act as a selective inhibitor of cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves its ability to selectively inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a number of biochemical and physiological effects. These include a reduction in the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as a decrease in the expression of COX-2. Additionally, this compound has been found to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is important for normal physiological functions. Additionally, this compound has been found to exhibit low toxicity and high selectivity for cancer cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide. One area of focus is the development of new synthetic methods for producing this compound with improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, future research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is through the reaction of 4-fluoroacetophenone with furan-2-carbaldehyde, followed by the reaction of the resulting product with 5-methyl-1H-pyrazole-3-carboxylic acid. The final step involves the reaction of the resulting product with N-methylmorpholine and acetic anhydride.

Scientific Research Applications

The potential therapeutic properties of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide have been extensively studied in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. Additionally, it has been found to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-21-15(16-3-2-8-23-16)10-14(20-21)11-19-17(22)9-12-4-6-13(18)7-5-12/h2-8,10H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJITWKMSWVZBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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